N-(furan-2-ylmethyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)PROPANAMIDE is a complex organic compound with a unique structure that combines furan, chromen, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan, chromen, and phenyl intermediates, which are then coupled through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketone or aldehyde groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)PROPANAMIDE involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan, chromen, and phenyl derivatives with comparable structures and properties. Examples include:
- N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXYPHENYL)PROPANAMIDE
- N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(4-METHOXYPHENYL)PROPANAMIDE
Uniqueness
What sets N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(3-HYDROXY-4-METHOXYPHENYL)PROPANAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H21NO7 |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C24H21NO7/c1-30-20-9-8-14(11-18(20)26)17(12-21(27)25-13-15-5-4-10-31-15)22-23(28)16-6-2-3-7-19(16)32-24(22)29/h2-11,17,26,28H,12-13H2,1H3,(H,25,27) |
InChI Key |
GHXSILSRAHUUAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)NCC2=CC=CO2)C3=C(C4=CC=CC=C4OC3=O)O)O |
Origin of Product |
United States |
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